Dimethyl dicarbonate
Overview
Description
Dimethyl dicarbonate is a colorless liquid with a pungent odor at high concentrations. It is primarily used as a beverage preservative, processing aid, or sterilant. This compound is highly effective against typical beverage-spoiling microorganisms such as yeast, bacteria, and mold .
Mechanism of Action
Target of Action
Dimethyl dicarbonate (DMDC) is primarily used as a food preservative, processing aid, or sterilant . Its primary targets are microorganisms like yeast, bacteria, or mold that spoil beverages . Specifically, it has been found to effectively inhibit the growth of G. citri-aurantii , a fungus that can cause spoilage in citrus fruits .
Mode of Action
DMDC exerts its antifungal effects by damaging organelles, such as mitochondria, within the fungal cells . This disruption leads to the accumulation of reactive oxygen species (ROS) and lipid peroxidation within the fungal cells . Consequently, these cellular damages impair the integrity of cell membranes, ultimately inhibiting the growth of G. citri-aurantii . It also acts by inhibiting enzymes involved in the microbial metabolism, such as acetate kinase and L-glutamic acid decarboxylase .
Biochemical Pathways
The antifungal mechanism of DMDC involves the methoxycarbonylation of proteins . It has been proposed that DMDC inhibits the enzymes alcohol dehydrogenase and glyceraldehyde 3-phosphate dehydrogenase by causing the methoxycarbonylation of their histidine components . This process disrupts the normal functioning of these enzymes, thereby inhibiting microbial metabolism .
Result of Action
The result of DMDC’s action is the effective inhibition of microbial growth in food and beverage products . By damaging organelles and disrupting cell membranes, DMDC prevents the growth of spoilage-causing microorganisms . This enhances the shelf life and safety of various food products without significantly impacting their nutritional composition .
Biochemical Analysis
Biochemical Properties
Dimethyl dicarbonate plays a significant role in biochemical reactions, primarily due to its ability to inhibit microbial growth. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound inhibits enzymes involved in microbial metabolism, such as acetate kinase and L-glutamic acid decarboxylase . Additionally, it has been proposed that this compound inhibits alcohol dehydrogenase and glyceraldehyde 3-phosphate dehydrogenase by causing the methoxycarbonylation of their histidine components . These interactions disrupt the normal metabolic processes of microorganisms, thereby preventing spoilage.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by disrupting cell membranes and inducing the accumulation of reactive oxygen species (ROS) and lipid peroxidation . These disruptions impair the integrity of cell membranes, ultimately inhibiting the growth of microorganisms. Furthermore, this compound has been shown to enhance the activities of enzymes such as peroxidase and phenylalanine ammonia-lyase, which are responsible for plant defense responses . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antimicrobial properties.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. It acts by inhibiting enzymes involved in microbial metabolism through methoxycarbonylation of proteins . This process disrupts the normal functioning of enzymes such as acetate kinase, L-glutamic acid decarboxylase, alcohol dehydrogenase, and glyceraldehyde 3-phosphate dehydrogenase . Additionally, this compound causes the destruction of organelles, such as mitochondria, leading to the accumulation of ROS and lipid peroxidation . These molecular interactions collectively contribute to the antimicrobial effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known to rapidly hydrolyze into carbon dioxide and methanol when in solution . This hydrolysis process ensures that no residue of this compound remains in treated beverages, making it safe for consumption. The stability and degradation of this compound can vary depending on the type of beverage and its constituents . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that this compound can effectively inhibit microbial growth over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, this compound effectively inhibits microbial growth without causing adverse effects . At high doses, it can lead to toxic effects such as respiratory difficulties and irritation to the nose, throat, and respiratory tract . Threshold effects have also been observed, indicating that there is a specific dosage range within which this compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It reacts with water to produce methanol and carbon dioxide, and with ethanol to produce ethyl methyl carbonate . Additionally, it reacts with amino acids to form derived carboxymethyl compounds . These reactions are crucial for its antimicrobial properties, as they disrupt the normal metabolic processes of microorganisms. The enzymes and cofactors involved in these pathways include acetate kinase, L-glutamic acid decarboxylase, alcohol dehydrogenase, and glyceraldehyde 3-phosphate dehydrogenase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can localize to specific compartments, where it exerts its antimicrobial effects. The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can target organelles such as mitochondria, where it induces the accumulation of ROS and lipid peroxidation . This targeting is facilitated by post-translational modifications and targeting signals that direct this compound to specific compartments within the cell . The subcellular localization of this compound is crucial for its antimicrobial properties, as it allows the compound to effectively disrupt the normal functioning of microbial cells.
Preparation Methods
Dimethyl dicarbonate can be synthesized through various methods. One common method involves the reaction of methanol with phosgene, producing dimethyl carbonate, which is then further reacted to form this compound . Another method involves the oxidative carbonylation of methanol, where methanol, carbon monoxide, and oxygen are used as raw materials . Industrial production often employs high-performance catalysts to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Dimethyl dicarbonate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form methanol and carbon dioxide.
Methoxycarbonylation: Reacts with ethanol to form ethyl methyl carbonate.
Reaction with ammonia: Forms methyl carbamate.
Reaction with amino acids: Produces derived carboxymethyl compounds.
Common reagents and conditions for these reactions include the presence of water, ethanol, ammonia, and amino acids under controlled temperature and pressure conditions. The major products formed from these reactions are methanol, carbon dioxide, ethyl methyl carbonate, and methyl carbamate .
Scientific Research Applications
Dimethyl dicarbonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl dicarbonate is often compared with other similar compounds such as diethyl dicarbonate and dimethyl carbonate. While all these compounds are used as preservatives and sterilants, this compound is unique in its high efficacy against a broad spectrum of microorganisms and its rapid hydrolysis into harmless byproducts . Other similar compounds include:
Diethyl dicarbonate: Used in similar applications but with different reactivity and efficacy profiles.
Dimethyl carbonate: Used as a solvent and reagent in various chemical reactions.
Properties
IUPAC Name |
methoxycarbonyl methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c1-7-3(5)9-4(6)8-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFHIJNHHMENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
Record name | DIMETHYL DICARBONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052108 | |
Record name | Dimethyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, decomposes in aqueous solution. It is corrosive to skin and eyes and toxic by inhalation and ingestion, Liquid | |
Record name | DIMETHYL DICARBONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 44-47 °C at 5 mm Hg, 45.00 to 46.00 °C. @ 5.00 mm Hg | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water with decomposition; miscible with toluene, dec. | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.25 mg/L at 25 °C | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dimethyldicarbonate (DMDC), like diethyldicarbonate, has a broad antimicrobial activity when added to drinks. The inactivation of microorganisms proved to be strongly related to the inactivation of enzymes by protein modification, mainly through reaction with nucleophilic groups (imidazoles, amines, thiols). | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid, Colorless liquid | |
CAS No. |
4525-33-1 | |
Record name | Dimethyl dicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4525-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyl pyrocarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicarbonic acid, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl dicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.601 | |
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Record name | DIMETHYL DICARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AY9229ZMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
15 - 17 °C | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does dimethyl dicarbonate exert its antimicrobial effects?
A1: this compound (DMDC) acts as a potent antimicrobial agent by primarily targeting enzymes within microorganisms. [] Research suggests that it inhibits microbial growth by reacting with amino acids, particularly histidine and cysteine residues in enzymes, leading to their inactivation. [, ] This disrupts critical metabolic processes within the microorganisms, ultimately leading to cell death. []
Q2: Which types of microorganisms are most susceptible to DMDC?
A2: DMDC exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of various bacteria, yeasts, and molds. [, , , ] Notably, studies have shown significant efficacy against spoilage organisms like Geotrichum citri-aurantii in citrus fruits, Alicyclobacillus acidoterrestris in fruit juices, and Zygosaccharomyces bailii in wines. [, , ]
Q3: Is there a synergistic effect when DMDC is combined with other preservatives?
A3: Yes, research indicates a synergistic antimicrobial effect when DMDC is combined with other preservatives like potassium sorbate, sodium metabisulfite, and nisin. [, , , ] For example, in a study on dealcoholized red wine, the combined use of DMDC and potassium sorbate showed enhanced effectiveness in preventing spoilage by Rhodotorula mucilaginosa and Saccharomyces cerevisiae. [] Similarly, in litchi juice, the combination of DMDC and nisin significantly improved the inactivation of resistant bacteria like Bacillus sp. and Leuconostoc mesenteroides. []
Q4: How does the pH of the medium affect DMDC's antimicrobial efficacy?
A4: The antimicrobial activity of DMDC is influenced by the pH of the surrounding medium. Studies demonstrate that its efficacy is enhanced in acidic environments. [, ] For instance, in tomato juice, DMDC exhibited greater efficacy in controlling microbial growth when the pH was adjusted to 3.7 compared to a higher pH. []
Q5: What is the molecular formula, weight, and structure of this compound?
A5: this compound has the molecular formula C4H6O5 and a molecular weight of 134.09 g/mol. Its structure consists of two methyl ester groups linked to a central carbonate group.
Q6: Is there a correlation between the structure of DMDC and its antimicrobial activity?
A6: While the exact relationship requires further investigation, studies suggest that modifications to the DMDC structure could impact its activity. The two methyl ester groups are believed to be crucial for its antimicrobial properties. [] Modifications to these groups or the central carbonate might affect its reactivity with target enzymes and alter its efficacy.
Q7: What are the primary applications of DMDC in the food industry?
A7: DMDC is widely used in the food industry as a preservative due to its broad-spectrum antimicrobial activity. It is commonly applied to beverages, such as fruit juices, wines, and soft drinks, to prevent spoilage and extend their shelf life. [, , , , ]
Q8: How stable is DMDC under different storage conditions?
A8: DMDC is known to decompose in the presence of water and at elevated temperatures. [] Storage at lower temperatures and in airtight containers is crucial for maintaining its stability and effectiveness. [] The decomposition kinetics of DMDC have been studied, and its degradation has been found to follow a quasi-first-order reaction in open systems. []
Q9: What are the regulatory guidelines surrounding the use of DMDC in food?
A9: The use of DMDC as a food additive is regulated by various authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). [, ] These agencies have established specific limits for DMDC concentrations in various food products to ensure consumer safety.
Q10: What are the potential areas of future research on DMDC?
A10: Future research on DMDC can focus on several aspects:
- Exploring its potential applications beyond food preservation, such as in sanitizing agents, medical devices, and water treatment. []
- Investigating the development of DMDC derivatives with enhanced antimicrobial activity, targeted specificity, and improved stability. []
- Understanding the long-term effects of DMDC exposure at low concentrations and potential implications for human health and the environment. []
- Developing novel delivery systems for DMDC to improve its efficacy and target specificity in various applications. []
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